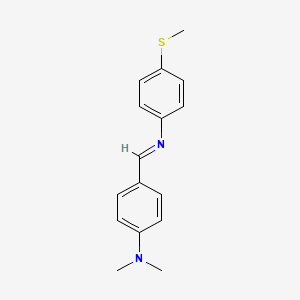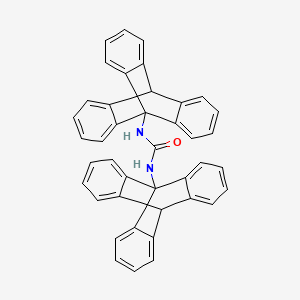
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is an organic compound with the molecular formula C17H11ClN2O It is a derivative of malononitrile and is characterized by the presence of a chlorobenzyl group and a benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 3-chlorobenzyl alcohol with benzaldehyde in the presence of a base, such as piperidine, to form the intermediate benzylidene compound. This intermediate is then reacted with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the chlorobenzyl group.
Wissenschaftliche Forschungsanwendungen
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-((4-Methylbenzyl)oxy)benzylidene)malononitrile
- 2-(4-((2-Methoxybenzyl)oxy)benzylidene)malononitrile
- 2-(4-((4-Bromobenzyl)oxy)benzylidene)malononitrile
Uniqueness
2-(4-((3-Chlorobenzyl)oxy)benzylidene)malononitrile is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H11ClN2O |
|---|---|
Molekulargewicht |
294.7 g/mol |
IUPAC-Name |
2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H11ClN2O/c18-16-3-1-2-14(9-16)12-21-17-6-4-13(5-7-17)8-15(10-19)11-20/h1-9H,12H2 |
InChI-Schlüssel |
ZQLPYOFVTGLWSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Oxo-2-(2-toluidino)ethyl]-4-(2-thienyl)pyrimidin-1-ium chloride](/img/structure/B11960576.png)

![2-[(3,4-Dimethoxyphenyl)methylideneamino]benzoic acid](/img/structure/B11960586.png)




![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


